molecular formula C17H16N2O3S B2389662 {2-[(2-phenoxyethyl)thio]-1H-benzimidazol-1-yl}acetic acid CAS No. 313518-12-6

{2-[(2-phenoxyethyl)thio]-1H-benzimidazol-1-yl}acetic acid

Cat. No. B2389662
M. Wt: 328.39
InChI Key: DIFSJPMGIJWIGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[(2-phenoxyethyl)thio]-1H-benzimidazol-1-yl}acetic acid, also known as PBEA, is an organic compound that has been widely studied in recent years due to its potential applications in various scientific fields. PBEA is a versatile compound that can be used as a reagent in chemical synthesis, as a catalyst in organic reactions, and as a drug candidate in pharmaceutical research.

Scientific Research Applications

DNA Minor Groove Binder Applications

  • Hoechst 33258, a related benzimidazole derivative, binds strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This compound and its analogues have been widely used in fluorescent DNA staining, chromosome and nuclear staining, analysis of nuclear DNA content values, and as radioprotectors and topoisomerase inhibitors, indicating their potential as starting points for rational drug design and molecular biology tools (Issar & Kakkar, 2013).

Synthetic and Biological Activity

  • A comprehensive review on 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine compounds has been presented, summarizing their preparation, properties, and the variety of their biological and electrochemical activities. This review highlights the potential for further investigation into currently unknown analogues, suggesting areas for new research in the field of benzimidazole derivatives (Boča, Jameson, & Linert, 2011).

Medicinal Chemistry and Therapeutic Applications

  • Benzimidazole derivatives, including those with pseudothiourea structural units, have shown a range of biological activities such as antihypertensive, diuretic, anorectic, thermoregulating effects, and herbicidal properties. This highlights their importance in medicinal chemistry for the development of therapeutic agents (Hsu, Hu, & Liu, 2005).

Anticancer Potential

  • Research on benzimidazole hybrids reveals their anticancer potential through mechanisms such as intercalation, alkylating agents, topoisomerase inhibition, and tubulin inhibition. This emphasizes the importance of benzimidazole derivatives in cancer therapy and the need for further development of novel compounds for anticancer applications (Akhtar et al., 2019).

Safety And Hazards

“{2-[(2-phenoxyethyl)thio]-1H-benzimidazol-1-yl}acetic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

“{2-[(2-phenoxyethyl)thio]-1H-benzimidazol-1-yl}acetic acid” has been used in the development of inhibitors targeting the BF3 site of the Human Androgen Receptor . This suggests potential applications in the treatment of conditions related to the androgen receptor, such as prostate cancer .

properties

IUPAC Name

2-[2-(2-phenoxyethylsulfanyl)benzimidazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c20-16(21)12-19-15-9-5-4-8-14(15)18-17(19)23-11-10-22-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFSJPMGIJWIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[(2-phenoxyethyl)thio]-1H-benzimidazol-1-yl}acetic acid

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